molecular formula C9H11ClO2 B3340444 3-(2-Chlorophenoxy)propan-1-ol CAS No. 60222-56-2

3-(2-Chlorophenoxy)propan-1-ol

Cat. No. B3340444
CAS RN: 60222-56-2
M. Wt: 186.63 g/mol
InChI Key: CSCKMYSAZZCGBM-UHFFFAOYSA-N
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Description

“3-(2-Chlorophenoxy)propan-1-ol” is a chemical compound with the CAS Number: 60222-56-2 . It has a molecular weight of 186.64 and its IUPAC name is 3-(2-chlorophenoxy)-1-propanol . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of “this compound” involves the reaction of 2-chlorophenol with 2-bromo-1-propanol in the presence of sodium hydride . The reaction mixture is refluxed overnight, and then another equivalent of 3-bromo-1-propanol is added and refluxed for an additional 12 hours .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C9H11ClO2/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5,11H,3,6-7H2 . This indicates that the molecule consists of 9 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .

Scientific Research Applications

Environmental Impact and Degradation

Chlorophenols, including compounds structurally related to 3-(2-Chlorophenoxy)propan-1-ol, have been studied extensively for their environmental impact, particularly in aquatic environments. The degradation of chlorophenols is of significant interest due to their moderate to high toxicity to aquatic life and potential for bioaccumulation. Studies have shown that chlorophenols can exert moderate toxic effects on mammalian and aquatic life, with persistence in the environment depending on the presence of adapted microflora capable of biodegrading these compounds. The formation of chlorophenols can be a result of various environmental and industrial processes, including incomplete combustion and municipal waste incineration, highlighting the importance of understanding their degradation mechanisms and environmental fate (K. Krijgsheld & A. D. Gen, 1986; Yaqi Peng et al., 2016).

Chemical Processes and Applications

Research on chlorophenols and related compounds also extends to their roles in chemical processes, including their use as intermediates in the synthesis of more complex molecules. The understanding of the mechanisms behind the degradation and reactivity of chlorophenols can inform applications in pollution control, remediation, and chemical synthesis. For instance, the study of dimeric non-phenolic β-O-4-type lignin model compounds, which share functional similarities with chlorophenoxy compounds, provides insights into the acidolysis mechanisms that could be relevant for the chemical processing of lignin and related materials (T. Yokoyama, 2015).

Biochemical and Environmental Remediation

The potential for biochemical and environmental remediation of chlorophenol compounds, including those structurally related to this compound, is a critical area of research. Studies on the degradation of chlorophenols by zero-valent iron and bimetallic systems offer promising methods for the remediation of contaminated sites. These studies explore the efficiency of various metal combinations in the hydrodechlorination of chlorophenols, shedding light on potential approaches for the cleanup of environmental pollutants (B. Gunawardana et al., 2011).

Safety and Hazards

The safety information for “3-(2-Chlorophenoxy)propan-1-ol” includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and avoiding inhalation of vapour or mist .

properties

IUPAC Name

3-(2-chlorophenoxy)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5,11H,3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCKMYSAZZCGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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